1h-Pyrrolo[2,3-c]pyridin-4-ol
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Overview
Description
1H-Pyrrolo[2,3-c]pyridin-4-ol is a heterocyclic compound with the molecular formula C7H6N2OThe structure consists of a pyrrole ring fused to a pyridine ring, with a hydroxyl group attached to the fourth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-4-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent two-step strategy can be employed to synthesize polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives . The reactions typically involve mixing inexpensive starting materials under mild conditions to obtain the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often involves standard organic synthesis techniques, including cyclization reactions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-c]pyridin-4-ol can be compared with other similar compounds, such as:
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- 1H-Pyrrolo[3,2-b]pyridin-6-ol
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
These compounds share a similar core structure but differ in the position and type of substituents attached to the rings. The unique properties of this compound, such as its specific hydroxyl group placement, contribute to its distinct chemical behavior and biological activities .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its diverse chemical reactivity, potential biological activities, and applications in drug development make it a valuable subject of study. Continued research into its properties and mechanisms of action will likely uncover even more uses for this versatile compound.
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-8-3-6-5(7)1-2-9-6/h1-4,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRYWJGXCWOVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CC(=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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